molecular formula C13H18N2O3 B1299671 1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine CAS No. 67915-00-8

1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine

Cat. No.: B1299671
CAS No.: 67915-00-8
M. Wt: 250.29 g/mol
InChI Key: OGBSXIAMRFKRNN-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine is a piperazine-based chemical building block offered for research and development purposes. The piperazine scaffold is recognized as a privileged structure in medicinal chemistry and is extensively utilized in the design of novel bioactive molecules due to its ability to improve key physicochemical properties of drug candidates . Incorporating a piperazine ring, which contains two nitrogen atoms, can significantly enhance water solubility and bioavailability, making it a valuable subunit in the rational design of new therapeutic agents . Piperazine derivatives are investigated for a wide spectrum of pharmacological activities, including potential antitumor, antibacterial, and anti-inflammatory applications, often through the structural modification of natural products or as core structures in synthetic hybrids . The specific 2-hydroxyphenyl substitution pattern on this molecule may influence its binding affinity and interaction with biological targets, providing a versatile intermediate for structure-activity relationship (SAR) studies. Researchers can employ this compound as a key synthetic precursor in the exploration of new chemical entities. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for household use.

Properties

IUPAC Name

ethyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-2-18-13(17)15-9-7-14(8-10-15)11-5-3-4-6-12(11)16/h3-6,16H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBSXIAMRFKRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368747
Record name 1-(2-hydroxyphenyl)-4-ethoxycarbonyl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67915-00-8
Record name Ethyl 4-(2-hydroxyphenyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67915-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-hydroxyphenyl)-4-ethoxycarbonyl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise N-Substitution Approach

A common approach involves sequential N-alkylation or acylation reactions on piperazine:

  • Step 1: Protection or selective substitution of one nitrogen atom
    The 2-hydroxyphenyl group is introduced via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, palladium diacetate with XPhos ligand and sodium t-butanolate in toluene at 90 °C can be used to couple 2-hydroxyphenyl moieties to piperazine nitrogen selectively.

  • Step 2: Introduction of the ethoxycarbonyl group
    The other nitrogen is then reacted with ethyl chloroformate or ethyl bromoacetate to introduce the ethoxycarbonyl substituent. This step is typically performed under mild basic conditions to avoid overreaction.

  • Step 3: Purification
    The crude product is purified by recrystallization or chromatographic techniques to remove unreacted starting materials and side products.

Use of Piperazine Derivatives and Chloroalkyl Ethers

An alternative method, inspired by related piperazine derivatives preparation, involves:

  • Reacting piperazine or piperazine mono-hydrochloride salts with 2-(2-chloroethoxy)ethanol or similar chloroalkyl ethers in polar solvents such as methanol, ethanol, or water under reflux conditions.
  • This reaction forms hydroxyalkyl-substituted piperazine intermediates, which can be further functionalized to introduce the ethoxycarbonyl group.

Solvent and Reaction Conditions Optimization

  • Polar solvents like methanol, ethanol, or water are preferred for the nucleophilic substitution steps due to their ability to dissolve both reactants and facilitate the reaction.
  • Reaction temperatures range from 40 °C to 120 °C depending on the solvent and reactants used.
  • Reaction times vary from 1 to 8 hours, with stirring and reflux to ensure completion.

Recovery and Recycling of By-products

  • Piperazine dihydrochloride formed as a by-product can be recovered by filtration and drying, then reused in subsequent reactions, improving cost efficiency and sustainability.

Detailed Reaction Conditions and Yields

Step Reactants & Conditions Solvent Temperature Time Notes Yield / Purity
1 Piperazine + Piperazine dihydrochloride (molar ratio ~1:0.8-1.05) Methanol / Ethanol / Water 40-90 °C reflux 1-1.5 h Formation of piperazine mono-hydrochloride salt ~95% (isolated)
2 Piperazine mono-hydrochloride + 2-(2-chloroethoxy)ethanol (molar ratio ~2:1) Methanol / Ethanol / Water / Virahol 40-120 °C reflux 2-8 h N-alkylation to form hydroxyalkyl piperazine intermediate High conversion
3 Filtration and recovery of piperazine dihydrochloride - Ambient - Recovered for reuse ~90% recovery
4 Evaporation and vacuum distillation - 90-100 °C under vacuum - Purification of crude product High purity (>98%)

Research Findings and Optimization Insights

  • The use of piperazine mono-hydrochloride salt as an intermediate improves selectivity and reduces disubstitution impurities.
  • Polar solvents enhance reaction rates and yields but require careful removal during purification.
  • Vacuum reduced pressure rectification is effective for obtaining high-purity final products by separating close boiling impurities.
  • Recycling of piperazine dihydrochloride reduces raw material costs and environmental impact.
  • Alternative solvents such as Virahol (a polar solvent) have been tested to optimize reaction times and yields, with longer reaction times but higher purity products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

    Reduction: The ethoxycarbonyl group can be reduced to an alcohol or further to a hydrocarbon.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 1-(2-quinonyl)-4-ethoxycarbonyl-piperazine.

    Reduction: Formation of 1-(2-hydroxyphenyl)-4-hydroxyethyl-piperazine.

    Substitution: Formation of 1-(2-alkoxyphenyl)-4-ethoxycarbonyl-piperazine.

Scientific Research Applications

1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the piperazine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Piperazine derivatives are often modified at the 1- and 4-positions to tune their properties. Key analogs and their features include:

Table 1: Substituent Effects on Piperazine Derivatives
Compound Name 1-Position Substituent 4-Position Substituent Key Properties Reference
1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine 2-Hydroxyphenyl Ethoxycarbonyl High H-bonding, potential chelation, moderate lipophilicity
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate 2-Methoxyphenyl Ethoxycarbonyl Increased lipophilicity (methoxy vs. hydroxy), reduced H-bonding
1-Aroyl-4-(4-methoxyphenyl)piperazines (I–VI) Aroyl (e.g., benzoyl) 4-Methoxyphenyl Varied crystal packing (C–H⋯O bonds), enhanced π-π stacking
1-(2-Fluorophenyl)piperazine derivatives 2-Fluorophenyl Pyridazinone/acetohydrazide High dopamine transporter (DAT) affinity (IC₅₀ ~8 nM)
HAPI (Fe chelator) 2-Hydroxyphenyl Isonicotinoylhydrazide Antiproliferative activity, Fe chelation
  • Hydroxyphenyl vs. Methoxyphenyl : The hydroxyl group in the target compound enhances hydrogen bonding and polarity compared to methoxy analogs (e.g., ). This increases aqueous solubility but may reduce membrane permeability. Methoxyphenyl derivatives, such as those in , exhibit stronger π-π stacking due to electron-rich aromatic systems.
  • Ethoxycarbonyl vs. Aroyl : The ethoxycarbonyl group offers hydrolytic stability compared to aroyl groups, which are prone to enzymatic cleavage. Aroyl-substituted piperazines () show diverse supramolecular interactions (e.g., hydrogen bonds, stacking), influencing crystallinity and solubility.
Chemical Reactivity and Stability
  • Hydrogen Bonding : The hydroxyl group in the target compound facilitates intermolecular interactions, as seen in ’s 1-(2-hydroxybenzoyl)-4-(4-methoxyphenyl)piperazine, which forms O–H⋯O hydrogen-bonded chains.
  • Hydrolytic Stability : Ethoxycarbonyl groups () are more stable under physiological conditions than tert-butoxycarbonyl analogs (), which are prone to acidic cleavage.

Biological Activity

1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine is a piperazine derivative that has garnered interest due to its potential biological activities. The compound features a piperazine ring, which is known for its diverse pharmacological properties, and it includes a hydroxyphenyl group that may enhance its biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine is characterized by the following structural features:

  • Piperazine Ring : A six-membered heterocyclic structure containing two nitrogen atoms.
  • Hydroxyphenyl Group : Contributes to the compound's potential for biological activity.
  • Ethoxycarbonyl Moiety : Enhances solubility and reactivity.

The structural configuration of this compound suggests possible interactions with various biological targets, which may lead to significant pharmacological effects.

Research indicates that piperazine derivatives can interact with multiple biological pathways. The mechanisms through which 1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine may exert its effects include:

  • Enzyme Inhibition : Similar compounds have been shown to interact with cytochrome P450 enzymes, potentially affecting the metabolism of xenobiotics.
  • Cell Signaling Modulation : The compound may influence pathways such as the mitogen-activated protein kinase (MAPK) pathway, impacting gene expression and cellular metabolism .
  • Apoptotic Pathways : Some studies suggest that piperazine derivatives could induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic protein levels .

Biological Activities

The biological activities of 1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine are still under investigation; however, preliminary research indicates several promising areas:

  • Anticancer Activity : Piperazine derivatives have been evaluated for their anticancer properties. For instance, compounds similar to 1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar activity .
Compound Target Cell Line GI50 Value (nM) Mechanism of Action
1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazineTBDTBDTBD
Piperazine Derivative AHL-60 (Leukemia)35.82Apoptosis induction
Piperazine Derivative BU251 (Lung Cancer)90.15Apoptosis induction

Case Studies

Several studies have explored the biological activity of piperazine derivatives that share structural similarities with 1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine:

  • Anticancer Evaluation : A study assessed various piperazine derivatives for their anticancer properties, revealing significant cytotoxicity against leukemia cell lines. These findings highlight the potential of structurally similar compounds to induce apoptosis through targeted mechanisms .
  • Enzyme Interaction Studies : Another investigation focused on the interaction of piperazine derivatives with cytochrome P450 enzymes, demonstrating that these compounds can inhibit enzyme activity, leading to altered drug metabolism profiles.
  • Cellular Effects : Research indicated that exposure to certain piperazine derivatives resulted in changes in gene expression related to oxidative stress and apoptosis, further supporting their potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Hydroxyphenyl)-4-ethoxycarbonyl-piperazine, and how can purity be maximized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 1-(2-hydroxyphenyl)piperazine with ethyl chloroformate in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base at 0–25°C for 4–6 hours achieves the ethoxycarbonyl substitution. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity. Monitoring reaction progress with TLC (Rf = 0.3–0.5) and confirming structure via 1^1H/13^13C NMR (e.g., δ 1.3 ppm for ethoxy CH3) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodology : Use a combination of 1^1H NMR (to identify aromatic protons at δ 6.8–7.2 ppm and piperazine CH2 at δ 2.5–3.5 ppm), 13^13C NMR (carbonyl at ~155 ppm), and FT-IR (C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 279.12). X-ray crystallography can resolve steric effects of the hydroxyphenyl and ethoxycarbonyl groups.

Q. How can researchers screen for preliminary biological activity?

  • Methodology : Perform in vitro assays targeting enzymes like carbonic anhydrase (hCA I/II) or kinases. For cytotoxicity, use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 10–100 μM concentrations. Compare IC50 values against control compounds (e.g., acetazolamide for hCA inhibition). Ensure solvent controls (DMSO <0.1%) to avoid false positives .

Advanced Research Questions

Q. What structural modifications enhance target selectivity in kinase inhibition studies?

  • Methodology : Replace the ethoxycarbonyl group with bulkier substituents (e.g., tert-butoxy) to improve hydrophobic interactions with kinase ATP-binding pockets. Use molecular docking (AutoDock Vina) to predict binding affinities. Validate with SPR (surface plasmon resonance) to measure kinetic parameters (Kd < 1 μM). Compare with analogs lacking the hydroxyphenyl group to assess its role in π-π stacking .

Q. How do pH and temperature affect the compound’s stability in aqueous solutions?

  • Methodology : Conduct stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 25°C and 37°C. Monitor degradation via HPLC (C18 column, 220 nm) over 72 hours. Identify degradation products (e.g., hydrolysis of ethoxycarbonyl to carboxylic acid) using LC-MS. Store lyophilized samples at -20°C to prevent hydrolysis .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodology : Re-evaluate assay conditions (e.g., enzyme source, substrate concentration). For divergent IC50 values in hCA inhibition, standardize protocols using recombinant enzymes and control inhibitors. Meta-analysis of literature data (e.g., Web of Science, PubMed) can identify confounding factors like solvent polarity or cell line variability .

Q. How can DFT calculations predict reactivity in nucleophilic substitution reactions?

  • Methodology : Optimize the compound’s geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify nucleophilic sites (e.g., piperazine N-atoms). Compare with experimental substitution rates (e.g., reaction with benzyl chloride). Validate predictions via 1^1H NMR kinetic studies .

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